Lipophilicity (LogP) Advantage of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide Over the Unsubstituted Phenyl Analog
The meta-methyl substitution on the target compound yields a computed LogP of 1.33, representing an increase of 0.31 log units (~0.3 orders of magnitude) compared to the unsubstituted phenyl analog (LogP 1.02) . This quantitative difference in lipophilicity is consequential for passive membrane permeability predictions, as Lipinski-like guidelines position an optimal LogP range for oral bioavailability between 1 and 3; the target compound sits closer to the midpoint of this range than the comparator [1]. The para-methyl regioisomer (CAS 137145-81-4) shares an identical LogP of 1.33 with the target compound, but critical regioisomer-specific differences in metabolic and target-engagement profiles are not captured by LogP alone .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.33 (5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide) |
| Comparator Or Baseline | LogP = 1.02 (5-Amino-3-phenylisoxazole-4-carboxamide, CAS 15783-70-7); LogP = 1.33 (5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide, CAS 137145-81-4) |
| Quantified Difference | ΔLogP = +0.31 vs. unsubstituted phenyl analog; ΔLogP = 0.00 vs. para-methyl regioisomer |
| Conditions | In silico computed LogP values reported by Leyan vendor; calculation method not disclosed |
Why This Matters
Higher LogP predicts improved passive membrane permeability relative to the unsubstituted phenyl analog, making the target compound a better starting point for cell-based assay SAR explorations, while the meta-substitution pattern offers a distinct metabolic profile compared to the para-isomer for medicinal chemistry optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3): 3–26. View Source
